3,4,5-Trifluorocinnamic acid
CAS No.: 152152-19-7
Cat. No.: VC21082824
Molecular Formula: C9H5F3O2
Molecular Weight: 202.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152152-19-7 |
---|---|
Molecular Formula | C9H5F3O2 |
Molecular Weight | 202.13 g/mol |
IUPAC Name | (E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ |
Standard InChI Key | PHIWFMZBVZFEQJ-OWOJBTEDSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O |
SMILES | C1=C(C=C(C(=C1F)F)F)C=CC(=O)O |
Canonical SMILES | C1=C(C=C(C(=C1F)F)F)C=CC(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
3,4,5-Trifluorocinnamic acid is a fluorinated derivative of cinnamic acid with the molecular formula C₉H₅F₃O₂. This compound belongs to the broader family of cinnamic acids, which are characterized by a phenyl group attached to an acrylic acid moiety. The distinguishing feature of this particular compound is the presence of three fluorine atoms substituted at positions 3, 4, and 5 of the phenyl ring, creating a unique electron distribution pattern that influences its chemical behavior and reactivity. The compound exists primarily in the trans (E) configuration across the carbon-carbon double bond, which is the thermodynamically more stable form typically observed in cinnamic acid derivatives.
Nomenclature and Identifiers
The systematic IUPAC name for this compound is (E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid, which precisely describes both its structure and stereochemistry. Several alternative names and identifiers are used in scientific literature and chemical databases to refer to this compound. The presence of multiple identifiers facilitates cross-referencing across different chemical databases and research publications, enhancing accessibility for researchers working with this compound.
Identifier Type | Value |
---|---|
Primary Name | 3,4,5-Trifluorocinnamic acid |
IUPAC Name | (E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid |
CAS Registry Numbers | 152152-19-7, 331245-88-6 |
European Community (EC) Number | 622-517-6 |
Wikidata | Q76310712 |
Alternative Names | (E)-3-(3,4,5-trifluorophenyl)acrylic acid, (2E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid |
Physicochemical Properties
Structural Characteristics
3,4,5-Trifluorocinnamic acid possesses a characteristic structure consisting of a 3,4,5-trifluorophenyl ring connected to an acrylic acid group via a carbon-carbon double bond. The three fluorine atoms on the phenyl ring significantly alter the electronic properties of the molecule compared to unsubstituted cinnamic acid. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, creating an electron-deficient system. This electronic configuration influences various properties of the compound, including its acidity, reactivity, and interactions with biological systems. The trans configuration across the double bond provides structural rigidity and specific spatial orientation of the functional groups.
Physical and Chemical Properties
The physical and chemical properties of 3,4,5-Trifluorocinnamic acid are influenced by both its core cinnamic acid structure and the presence of the three fluorine substituents. While specific measured values for certain properties may be limited in the available literature, general properties can be inferred based on the structure and comparison with similar compounds. The carboxylic acid functional group confers acidity to the molecule, while the fluorine substituents enhance this acidity through their electron-withdrawing effects. The presence of the double bond provides sites for potential addition reactions, whereas the fluorinated phenyl ring exhibits decreased reactivity toward electrophilic aromatic substitution compared to non-fluorinated counterparts.
Property | Characteristic |
---|---|
Molecular Formula | C₉H₅F₃O₂ |
Molecular Weight | 216.13 g/mol |
Physical State | Solid (at standard conditions) |
Configuration | Predominantly trans (E) |
Solubility | Limited water solubility; increased solubility in organic solvents |
Acidity | Higher than non-fluorinated cinnamic acid due to electron-withdrawing effects |
Synthesis and Preparation
Purification and Characterization
After synthesis, purification of 3,4,5-Trifluorocinnamic acid can be achieved through recrystallization from appropriate solvents, column chromatography, or a combination of these techniques. Characterization of the purified compound typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, which would show characteristic signals for the olefinic protons and the remaining aromatic proton, as well as distinct patterns in ¹⁹F NMR due to the three fluorine atoms. Mass spectrometry, infrared spectroscopy, and X-ray crystallography may also provide valuable information about the compound's structure and purity. These analytical techniques collectively ensure the identity and quality of the synthesized 3,4,5-Trifluorocinnamic acid for subsequent applications.
Applications and Research Significance
Material Science Applications
Fluorinated organic compounds often exhibit distinctive properties that make them valuable in material science applications. The presence of fluorine substituents can impart resistance to chemical degradation, alter surface properties, and influence interactions with other materials. Similar to other trifluorinated compounds described in the search results, 3,4,5-Trifluorocinnamic acid might find applications in the development of specialty polymers, coatings, and functional materials. The conjugated system of the cinnamic acid structure, combined with the electronic effects of the fluorine atoms, could potentially contribute to interesting optical or electronic properties in derived materials. These characteristics might be exploited in the development of advanced materials with specific functionality.
Synthetic Intermediates
One of the most significant applications of 3,4,5-Trifluorocinnamic acid likely lies in its use as a synthetic intermediate in organic chemistry. The carboxylic acid functionality can be transformed into various derivatives, including esters, amides, and reduced forms such as aldehydes or alcohols. Drawing parallels from the chemistry of related compounds in the search results, such transformations might proceed through the formation of mixed anhydrides or other activated species. For instance, the carboxylic acid group could be converted to an alcohol via reduction with appropriate reducing agents like sodium borohydride, possibly proceeding through a mixed anhydride intermediate as described for related compounds. These transformations expand the utility of 3,4,5-Trifluorocinnamic acid as a versatile building block in organic synthesis.
Comparison with Related Compounds
Comparison with Other Fluorinated Cinnamic Acids
Several other fluorinated derivatives of cinnamic acid exist, each with unique properties determined by the number and position of fluorine atoms. Two notable examples mentioned in the search results are 4-(Trifluoromethyl)cinnamic acid and 3-(Trifluoromethyl)cinnamic acid. These compounds differ from 3,4,5-Trifluorocinnamic acid in that they contain a trifluoromethyl group (CF₃) at position 4 or 3 of the phenyl ring, respectively, rather than individual fluorine atoms at positions 3, 4, and 5. The trifluoromethyl group represents a different electronic environment compared to individual fluorine substituents, potentially leading to distinct chemical behaviors. The difference in substitution patterns among these fluorinated derivatives provides opportunities for structure-activity relationship studies in various applications.
Compound | Molecular Formula | Key Structural Feature | CAS Number |
---|---|---|---|
3,4,5-Trifluorocinnamic acid | C₉H₅F₃O₂ | Three fluorine atoms at positions 3, 4, and 5 | 152152-19-7 |
4-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ | Trifluoromethyl group at position 4 | Not provided in source |
3-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ | Trifluoromethyl group at position 3 | 779-89-5 |
Cinnamic acid | C₉H₈O₂ | No fluorine substitution | Not provided in source |
Future Research Directions
Structure-Activity Relationship Studies
Future research on 3,4,5-Trifluorocinnamic acid might focus on comprehensive structure-activity relationship (SAR) studies to better understand how its unique fluorination pattern influences various properties and activities. Comparative studies with other fluorinated cinnamic acids, such as those with different fluorination patterns or those containing trifluoromethyl groups, could provide valuable insights into the effects of fluorine substitution on biological activity, physical properties, and chemical reactivity. Such studies might involve synthesizing a series of fluorinated cinnamic acid derivatives with systematic variations in substitution patterns and evaluating their properties using standardized assays and analytical techniques. The results could guide the rational design of new fluorinated compounds with optimized properties for specific applications.
Exploration of Novel Applications
The unique structural features of 3,4,5-Trifluorocinnamic acid suggest potential for novel applications that remain to be fully explored. Future research might investigate its utility in areas such as photosensitive materials, where the conjugated system could interact with light in useful ways, potentially leading to applications in areas such as photochemical switches or sensors. Additionally, the compound might be explored as a building block for the synthesis of fluorinated polymers with specific properties such as enhanced durability, chemical resistance, or surface characteristics. Collaborative research between synthetic chemists, materials scientists, and pharmacologists could uncover unexpected applications that leverage the distinctive properties conferred by the trifluoro substitution pattern.
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